molecular formula C13H19NO B3430657 ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol CAS No. 852857-10-4

((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol

Cat. No.: B3430657
CAS No.: 852857-10-4
M. Wt: 205.30 g/mol
InChI Key: RQTYGPRJDFTUGU-NEPJUHHUSA-N
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Description

((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a phenylethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylethylamine and pyrrolidine.

    Formation of Intermediate: The ®-1-phenylethylamine is reacted with a suitable aldehyde or ketone to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with pyrrolidine to form the pyrrolidine ring.

    Reduction: The final step involves the reduction of the imine to form the hydroxymethyl group, yielding ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Compounds with different functional groups replacing the hydroxymethyl group.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Compounds: ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol is used as a chiral building block in the synthesis of other chiral compounds.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms due to its chiral nature.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Catalysis: The compound is used in catalytic processes to produce other valuable chemicals.

Mechanism of Action

The mechanism of action of ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol: A stereoisomer with different chiral centers.

    1-phenylethylamine: A simpler compound without the pyrrolidine ring.

    Pyrrolidin-3-yl)methanol: A compound lacking the phenylethyl group.

Uniqueness:

    Chirality: The specific chiral centers in ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol make it unique compared to its stereoisomers.

    Functional Groups: The combination of the phenylethyl group and the hydroxymethyl group attached to the pyrrolidine ring provides distinct chemical properties and reactivity.

This detailed article provides a comprehensive overview of ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTYGPRJDFTUGU-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548988
Record name {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852857-10-4, 109960-55-6
Record name rel-(3S)-1-[(1R)-1-Phenylethyl]-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852857-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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